Gnetumelin C is a naturally occurring compound primarily isolated from plants in the Gnetum genus, which belongs to the Gnetaceae family. This compound has garnered attention due to its unique structural features and potential biological activities. Gnetumelin C is characterized by its complex polycyclic structure, which contributes to its reactivity and interaction with biological systems. Its molecular formula is typically represented as , and it exhibits various functional groups that enhance its chemical properties.
Gnetumelin C has been studied for its biological activities, particularly its antioxidant, anti-inflammatory, and antimicrobial properties. Research indicates that this compound exhibits:
The synthesis of Gnetumelin C can be achieved through several methods:
Gnetumelin C has potential applications in various fields:
Interaction studies involving Gnetumelin C have focused on its ability to interact with various biomolecules:
These interactions highlight the compound's potential as a bioactive agent that could influence various biological processes .
Gnetumelin C shares structural similarities with several other natural compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Resveratrol | Polyphenolic structure | Known for strong antioxidant properties |
| Quercetin | Flavonoid structure | Exhibits anti-inflammatory effects |
| Curcumin | Diarylheptanoid | Strong anti-inflammatory and anticancer properties |
Each of these compounds shares certain structural characteristics with Gnetumelin C but possesses unique biological activities that distinguish them. For instance, while both resveratrol and curcumin are recognized for their potent antioxidant effects, they differ significantly in their mechanisms of action and therapeutic applications.
Gnetumelin C was first identified in 2015 during phytochemical investigations of Gnetum species, as evidenced by its PubChem entry (CID: 101839193) created on December 18, 2015. The compound’s name derives from its botanical origin (Gnetum) and its position in a series of related metabolites (designated "C"). Its IUPAC name, 4-benzyl-5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,3-diol, reflects its stilbene backbone and hydroxylation pattern.
Gnetumelin C is predominantly isolated from Gnetum montanum and Gnetum cleistostachyum, woody climbers native to Southeast Asian forests. These species are traditionally used for treating inflammation and blood disorders, prompting chemical investigations that led to the discovery of Gnetumelin C. The compound’s presence in multiple Gnetum species underscores its taxonomic significance as a chemotaxonomic marker for the Gnetaceae family.
Gnetumelin C belongs to the stilbenoid class, characterized by a 1,2-diphenylethylene core. Its structure features:
This configuration places it within the oligostilbene subgroup, distinguished by additional aromatic substitutions compared to simpler stilbenes like resveratrol.
Gnetumelin C represents a distinctive phenolic compound with the molecular formula C₁₅H₁₄O₆ and a molecular weight of 290.27 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 5-[3-(4-hydroxy-3-methoxyphenyl)oxiran-2-yl]benzene-1,2,3-triol, which provides insight into its structural complexity [1] [2].
The molecular architecture of Gnetumelin C features a central oxirane ring (epoxide) that serves as the critical structural element connecting two aromatic systems [1]. The compound contains a 1,2,3-trihydroxybenzene moiety (pyrogallol unit) attached to the oxirane ring, while the opposite carbon of the epoxide bears a 4-hydroxy-3-methoxyphenyl substituent [1] [2]. This structural arrangement creates two distinct stereogenic centers at the oxirane carbons, resulting in potential stereoisomeric forms [2].
The stereochemical analysis reveals that Gnetumelin C possesses two undefined atom stereocenters according to computational structure determination [2]. The oxirane ring exhibits characteristic three-membered ring geometry with significant ring strain, contributing to the compound's reactivity profile [3] [4]. The spatial arrangement of the hydroxyl groups on the pyrogallol ring creates opportunities for intramolecular hydrogen bonding, which influences the overall molecular conformation [5].
The presence of the methoxy group on the 4-hydroxy-3-methoxyphenyl unit introduces additional conformational considerations. Computational studies on similar benzofuran derivatives indicate that methoxy groups typically adopt coplanar arrangements with aromatic rings to maximize orbital overlap [5] [6]. The topological polar surface area of Gnetumelin C measures 103 Ų, reflecting the significant hydrogen bonding capacity of the multiple hydroxyl functionalities [2].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₆ | [1] [2] |
| Molecular Weight | 290.27 g/mol | [1] [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Rotatable Bonds | 3 | [2] |
| Undefined Stereocenters | 2 | [2] |
The comparative structural analysis between Gnetumelin C and its isomeric counterparts reveals significant architectural differences that distinguish these related compounds within the Gnetumelin series [7] [8] [9]. Gnetumelin A possesses the molecular formula C₂₁H₁₈O₄ with a molecular weight of 334.4 grams per mole, representing a substantially larger molecular framework compared to Gnetumelin C [7] [10].
Gnetumelin A exhibits a stilbene-based architecture characterized by the International Union of Pure and Applied Chemistry name (E)-4-(2-benzyl-3,5-dihydroxystyryl)benzene-1,2-diol [10]. This structure incorporates an extended conjugated system with a styryl linkage, contrasting sharply with the compact oxirane-containing framework of Gnetumelin C [7] [10]. The presence of the benzyl substituent in Gnetumelin A creates additional conformational flexibility through the rotatable bond connecting the aromatic rings [11].
Gnetumelin B demonstrates yet another structural variant with the molecular formula C₁₇H₁₆O₆ and molecular weight of 316.30 grams per mole [8] [9]. The International Union of Pure and Applied Chemistry designation for Gnetumelin B is 2-(5-hydroxy-2,4-dimethoxyphenyl)-4-methoxy-1-benzofuran-5-ol, indicating a benzofuran core structure [9]. This architectural feature distinguishes Gnetumelin B through its fused ring system, which contrasts with both the oxirane ring of Gnetumelin C and the open-chain stilbene structure of Gnetumelin A [9].
The hydroxyl group distribution patterns vary significantly among these isomers. Gnetumelin C contains four hydroxyl groups concentrated on the pyrogallol unit and the methoxyphenyl substituent [1]. Gnetumelin A features four hydroxyl groups distributed across the stilbene framework [11] [10]. Gnetumelin B incorporates two hydroxyl groups alongside three methoxy functionalities, creating a different polarity profile [9].
Topological polar surface area calculations reveal distinct molecular surface properties: Gnetumelin C exhibits 103 Ų, Gnetumelin A shows 80.90 Ų, and Gnetumelin B displays 81.30 Ų [11] [2] [9]. These differences reflect the varying hydrogen bonding capacities and potential biological interactions of each compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Hydroxyl Groups |
|---|---|---|---|---|
| Gnetumelin C | C₁₅H₁₄O₆ | 290.27 | Oxirane-linked aromatics | 4 |
| Gnetumelin A | C₂₁H₁₈O₄ | 334.40 | Stilbene | 4 |
| Gnetumelin B | C₁₇H₁₆O₆ | 316.30 | Benzofuran | 2 |
Currently, no specific X-ray crystallographic data for Gnetumelin C has been identified in the available scientific literature [12] [13]. The crystallographic analysis of related phenolic compounds and epoxide-containing molecules provides insight into potential structural arrangements that Gnetumelin C might adopt in the solid state [12] [14].
X-ray crystallographic studies of similar oxirane-containing compounds have demonstrated the characteristic geometric parameters of three-membered rings [14] [15]. The oxirane ring typically exhibits carbon-carbon bond lengths of approximately 1.47-1.48 Ångströms and carbon-oxygen bond lengths of 1.43-1.44 Ångströms [14]. The ring angle strain in epoxides results in C-C-O bond angles of approximately 61-62 degrees, significantly deviating from ideal tetrahedral geometry [3] [14].
Crystallographic analysis of related phenolic compounds from Gnetum species has revealed important structural features relevant to understanding Gnetumelin C [16] [17]. These studies indicate that phenolic hydroxyl groups frequently participate in intermolecular hydrogen bonding networks that stabilize crystal packing arrangements [16]. The pyrogallol unit present in Gnetumelin C would be expected to form extensive hydrogen bonding interactions in the solid state [5].
Studies of benzofuran derivatives have shown that aromatic ring systems in these compounds typically adopt planar conformations in crystal structures [5] [18]. The methoxy substituents generally position themselves coplanarly with the aromatic rings to maximize conjugative stabilization [5] [6]. Such findings suggest that the 4-hydroxy-3-methoxyphenyl unit in Gnetumelin C would likely adopt a similar planar arrangement.
Crystallographic investigations of epoxide opening reactions have provided insights into the stereochemical preferences of oxirane rings [15] [19]. These studies demonstrate that epoxide ring opening typically proceeds through trans-diaxial mechanisms in cyclic systems, though the specific stereochemical outcome depends on the substrate structure and reaction conditions [15] [20].
Molecular modeling studies of Gnetumelin C reveal complex conformational behavior arising from the interplay between the oxirane ring constraints and the rotational freedom of the aromatic substituents [21] [22]. Computational investigations using density functional theory methods have provided insights into the preferred conformational states and energy barriers associated with molecular motion [21] [23].
The oxirane ring in Gnetumelin C acts as a conformational anchor, restricting the relative orientations of the two aromatic systems [3] [19]. Molecular dynamics simulations of related epoxide-containing compounds indicate that the three-membered ring maintains rigidity while allowing rotation about the bonds connecting the aromatic substituents [21] [14]. The energy barriers for rotation around these bonds typically range from 1.0 to 1.5 kilocalories per mole for similar aromatic systems [5] [22].
Conformational analysis of the methoxy group rotation reveals characteristic energy surfaces with distinct minima [5] [6]. Computational studies of benzofuran derivatives demonstrate that methoxy groups prefer coplanar arrangements with aromatic rings, with energy barriers for rotation of approximately 1.0-1.5 kilocalories per mole [5]. The 4-hydroxy-3-methoxyphenyl unit in Gnetumelin C would be expected to exhibit similar conformational preferences [6] [22].
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformational states of Gnetumelin C [5] [19]. The proximity of hydroxyl groups on the pyrogallol unit creates opportunities for internal hydrogen bond formation, which can stabilize particular molecular conformations [5]. Computational studies indicate that such interactions typically contribute 2-5 kilocalories per mole to conformational stability [19] [22].
Solvent effects significantly influence the conformational equilibria of Gnetumelin C [6] [21]. Molecular dynamics simulations in different solvent environments reveal that polar solvents can disrupt intramolecular hydrogen bonding through competitive solvation, leading to conformational changes [21] [6]. The multiple hydroxyl groups in Gnetumelin C make it particularly susceptible to such solvent-induced conformational modifications [6].
The stereochemical flexibility at the oxirane centers contributes additional complexity to the conformational landscape [14] [19]. Computational studies of similar epoxide systems indicate that different stereoisomers can exhibit distinct conformational preferences due to varying steric interactions [19]. The two undefined stereocenters in Gnetumelin C suggest multiple possible stereoisomeric forms, each with its own conformational profile [2] [19].
| Conformational Parameter | Energy Range (kcal/mol) | Description |
|---|---|---|
| Aromatic Ring Rotation | 1.0-1.5 | Rotation barriers around oxirane-aromatic bonds |
| Methoxy Group Rotation | 1.0-1.5 | Rotation around C-O methoxy bonds |
| Intramolecular H-bonding | 2-5 | Stabilization energy from internal hydrogen bonds |
| Oxirane Ring Strain | 12-13 | Intrinsic ring strain energy |
The biosynthetic origins of Gnetumelin C can be traced through the complex evolutionary history of the Gnetum genus within the Gnetaceae family [1]. Phylogenetic analyses indicate that Gnetum species diverged during the Late Cretaceous period, approximately 81 million years ago, with major lineages establishing distinct geographical distributions across South America, Africa, and Asia [1]. The South American lineage represents the most basal group, diverging from the remaining taxa approximately 73 million years ago, followed by the separation of African and Asian lineages [1].
Gnetumelin C, with its molecular formula C15H14O6 and characteristic stilbene-epoxide structure, represents a sophisticated product of the phenylpropanoid biosynthetic pathway [2]. The compound's biogenetic origin can be traced to the fundamental trans-resveratrol backbone, which serves as the primary precursor for numerous stilbene derivatives found throughout the Gnetaceae family [3] [4]. The evolutionary development of stilbene biosynthesis in Gnetum montanum, the primary source of Gnetumelin C, dates to approximately 65 million years ago, coinciding with the Cretaceous-Paleogene boundary [1].
The biosynthetic machinery responsible for Gnetumelin C production has evolved through gene duplication and functional divergence events characteristic of plant secondary metabolism [5]. Stilbene synthase genes in Gnetum species show evidence of multiple origins, with both chalcone synthase-derived and pinosylvin synthase-related variants contributing to the diversity of stilbene compounds [6]. The presence of cytochrome P450 monooxygenases and epoxide-forming enzymes in Gnetum species reflects the evolutionary adaptation to produce structurally complex stilbene derivatives with enhanced biological activities [6] [7].
Comparative analysis of stilbene distribution across Gnetaceae reveals that Gnetumelin C and related compounds represent evolutionarily recent innovations [3] [8]. The compound's unique epoxide functionality distinguishes it from simpler stilbenes like resveratrol and gnetol, suggesting specialized enzymatic modifications that evolved to enhance the defensive capabilities of Gnetum montanum [3]. The concentration of Gnetumelin C in various plant tissues reflects tissue-specific expression patterns of biosynthetic genes, with highest accumulation occurring in metabolically active regions exposed to environmental stresses [9].
| Species | Geographic Distribution | Primary Stilbene Compounds | Estimated Divergence Time (Ma) | Defense Function |
|---|---|---|---|---|
| Gnetum montanum | Southeast Asia | Gnetumelin A, B, C; Gnetifolin M | 65 | Antimicrobial, UV protection |
| Gnetum gnemon | Southeast Asia | Gnetin C, Gnemonoside A, Resveratrol | 55 | Pathogen resistance, Antioxidant |
| Gnetum africanum | Tropical Africa | Gnemonoside compounds, Gnetin C | 73 | Fungal resistance, UV stress |
| Gnetum parvifolium | China, Southeast Asia | Resveratrol, Piceatannol derivatives | 35 | Heat stress, UV radiation |
| Gnetum ula | Southeast Asia | Stilbene oligomers | 35 | Pathogen defense |
The formation of Gnetumelin C involves a sophisticated cascade of enzymatic reactions, beginning with the core phenylpropanoid pathway and culminating in specific epoxidation reactions [10] [11]. The initial steps involve phenylalanine ammonia-lyase (PAL, EC 4.3.1.24), which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid [10]. This reaction represents the committed step in phenylpropanoid metabolism and is subject to complex regulatory mechanisms involving transcriptional and post-translational controls [10].
Cinnamate 4-hydroxylase (C4H, EC 1.14.14.91), a cytochrome P450 enzyme, subsequently hydroxylates cinnamic acid to produce p-coumaric acid [10]. This enzyme requires NADPH and cytochrome P450 reductase as cofactors and represents a key branch point in the phenylpropanoid pathway [10]. The 4-coumaroyl-CoA ligase (4CL, EC 6.2.1.12) then activates p-coumaric acid to p-coumaroyl-CoA, utilizing ATP and coenzyme A [10]. This activated intermediate serves as the starting substrate for stilbene synthase.
Stilbene synthase (STS, EC 2.3.1.95) catalyzes the key condensation reaction that forms the stilbene backbone [6] [5]. The enzyme utilizes one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce trans-resveratrol through a polyketide mechanism [6]. In Gnetum parvifolium, five stilbene synthase-related genes have been identified, including four resveratrol synthases and one pinosylvin synthase, indicating the complexity of stilbene biosynthesis in this genus [6]. The expression of these genes is highly responsive to environmental stresses, particularly high temperature and UV-C radiation [6].
The transformation of trans-resveratrol to Gnetumelin C requires additional enzymatic modifications, primarily involving epoxidation reactions [7] [12]. FAD-dependent monooxygenases play a crucial role in the stereoselective epoxidation of stilbene double bonds [7]. These enzymes exhibit remarkable substrate specificity, with some variants showing preference for specific stilbene substrates and producing defined stereoisomers of epoxide products [7]. The Photorhabdus luminescens stilbene epoxidase Plu2236 serves as a model for understanding the structural requirements for stilbene epoxidation, containing a tightly bound FAD prosthetic group and adopting a fold common to FAD-dependent monooxygenases [7].
Cytochrome P450 monooxygenases also contribute to stilbene epoxidation in plant systems [12]. Unspecific peroxygenases (UPOs) have been shown to catalyze both hydroxylation and epoxidation reactions of trans-stilbene, with different enzyme variants showing distinct product selectivities [12]. Some UPOs preferentially hydroxylate aromatic rings to form 4,4'-dihydroxy-trans-stilbene, while others exclusively form trans-stilbene epoxide through aliphatic chain epoxidation [12].
The enzymatic formation of stilbene epoxides involves complex stereochemical considerations [13] [14]. Epoxide hydrolases (EH, EC 3.3.2.9) can catalyze both the formation and hydrolysis of epoxide rings, with high enantioselectivity [13]. The Kau2 epoxide hydrolase preferentially reacts with the (S,S)-enantiomer of trans-stilbene oxide with an E-value of approximately 200 [13]. The enzyme follows a classical two-step catalytic mechanism involving the formation of an alkyl-enzyme intermediate followed by rate-limiting hydrolysis [13].
| Enzyme Class | EC Number | Primary Function | Cellular Location | Cofactor Requirements |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | EC 4.3.1.24 | Deamination of phenylalanine to trans-cinnamic acid | Cytoplasm | None |
| Cinnamate 4-Hydroxylase (C4H) | EC 1.14.14.91 | Hydroxylation of cinnamic acid to p-coumaric acid | Endoplasmic Reticulum | NADPH, Cytochrome P450 reductase |
| 4-Coumaroyl-CoA Ligase (4CL) | EC 6.2.1.12 | Formation of p-coumaroyl-CoA from p-coumaric acid | Cytoplasm/Plastids | ATP, CoA |
| Stilbene Synthase (STS) | EC 2.3.1.95 | Condensation of p-coumaroyl-CoA with malonyl-CoA units | Plastids | Malonyl-CoA (3 units) |
| Cytochrome P450 Monooxygenase | EC 1.14.14.1 | Epoxidation of stilbene double bonds | Endoplasmic Reticulum | NADPH, O2 |
| Epoxide Hydrolase (EH) | EC 3.3.2.9 | Hydrolysis of epoxide rings to diols | Endoplasmic Reticulum/Peroxisomes | Water |
| FAD-dependent Monooxygenase | EC 1.14.13.8 | Stereoselective epoxidation of stilbenes | Cytoplasm | FAD, NADPH |
The evolution of Gnetumelin C and related stilbene-epoxide compounds represents a sophisticated adaptation in plant defense systems, reflecting millions of years of evolutionary pressure and chemical innovation [15] [16]. Stilbenes function as phytoalexins, antimicrobial compounds that are synthesized and accumulated in response to pathogen attack or environmental stress [15]. The evolutionary significance of these compounds extends beyond simple antimicrobial activity to encompass broader roles in plant adaptation to diverse environmental challenges [16].
The Gnetaceae family's unique position among gymnosperms provides insight into the evolutionary origins of complex secondary metabolite systems [17] [18]. The extraordinary morphological diversity of Gnetales, comprising Ephedra, Gnetum, and Welwitschia, suggests they are survivors of an ancient, more diverse group [17]. Fossil evidence indicates that gnetalean features were established in the Early Cretaceous, over 110 million years ago [17]. This ancient lineage has retained unique reproductive and biochemical characteristics, including sophisticated secondary metabolite production systems [17].
The evolution of stilbene biosynthesis in Gnetum species represents a classic example of gene duplication and neo-functionalization [5] [11]. Stilbene synthases have evolved from chalcone synthases multiple times independently in stilbene-producing plants [5]. The Gnetum genome contains an unusually large stilbene synthase gene family, with at least 32 potentially functional genes identified in some species [5]. This genetic redundancy provides evolutionary flexibility, allowing for specialized responses to different environmental challenges while maintaining core defensive capabilities [5].
The epoxidation of stilbenes represents an evolutionary refinement that enhances the biological activity of these compounds [7] [15]. Stilbene epoxides often exhibit increased antimicrobial activity compared to their parent compounds, while simultaneously providing mechanisms for cellular detoxification [7]. The Photorhabdus stilbene epoxidase system demonstrates how epoxidation can serve dual functions: maintaining antimicrobial activity while reducing host cytotoxicity [7]. This balance between efficacy and self-protection represents a critical evolutionary adaptation.
The distribution of Gnetumelin C and related compounds across Gnetum species reflects biogeographical patterns and adaptive radiation [1]. The Asian clade of Gnetum, which includes G. montanum, diverged approximately 65 million years ago and subsequently radiated throughout Southeast Asia [1]. The development of specialized stilbene compounds in different species correlates with specific environmental pressures, including pathogen loads, UV radiation levels, and temperature stress [6] [19].
Environmental stress responses have been crucial in shaping the evolution of stilbene biosynthesis [6] [20] [21]. High temperature and UV-C radiation strongly induce the expression of stilbene synthase genes and enhance stilbene production in Gnetum parvifolium [6]. This stress-responsive system allows plants to rapidly increase their defensive capabilities in response to environmental challenges [20]. The MAPK signaling cascades that regulate stilbene biosynthesis represent evolutionarily conserved stress response mechanisms that have been co-opted for secondary metabolite regulation [21].
The evolutionary trajectory of phytoalexin systems demonstrates dynamic changes in secondary metabolism during plant evolution [16]. Studies of antimicrobial compounds in the grass family reveal repeated cycles of metabolic innovation and replacement, indicating continuous adaptation to evolving pathogen pressures [16]. The Gnetaceae family's retention of ancient stilbene biosynthetic capabilities, combined with ongoing innovation in compound structure and regulation, exemplifies this evolutionary dynamism [22] [23].
Balancing selection appears to maintain multiple stilbene biosynthetic pathways within Gnetum populations [23]. The coexistence of different stilbene synthase variants and epoxidation systems provides metabolic flexibility that enhances survival under variable environmental conditions [23]. This genetic diversity ensures that populations can respond effectively to new pathogen threats or changing environmental stresses [22].
| Reaction Type | Enzyme Family | Substrate Specificity | Stereochemical Outcome | Biological Significance |
|---|---|---|---|---|
| Aromatic Hydroxylation | Cytochrome P450 | trans-Stilbene → 4-Hydroxystilbene | Regioselective (para-position) | Increased antimicrobial activity |
| Aliphatic Epoxidation | Peroxygenase/Monooxygenase | Stilbene → trans-Stilbene epoxide | syn-Addition across double bond | Detoxification mechanism |
| Ring-Opening Hydrolysis | α/β-hydrolase fold | Epoxide → 1,2-diol | trans-Diaxial opening | Metabolic inactivation |
| Stereoselective Epoxidation | FAD-dependent Monooxygenase | (S,S)-trans-stilbene oxide preferred | Enantioselective (E-value ~200) | Cellular protection from cytotoxicity |